1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol

Catalog No.
S12332228
CAS No.
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethe...

Product Name

1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol

IUPAC Name

1-(7-nitro-1,2,3,4-tetrahydroisoquinolin-3-yl)ethenol

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c1-7(14)11-5-8-2-3-10(13(15)16)4-9(8)6-12-11/h2-4,11-12,14H,1,5-6H2

InChI Key

KVBXIOBAWAOKKO-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CC2=C(CN1)C=C(C=C2)[N+](=O)[O-])O

1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol is a chemical compound characterized by its unique structure and properties. It has the molecular formula C10H10N2O4C_{10}H_{10}N_{2}O_{4} and a molecular weight of approximately 222.2 g/mol. The compound features a tetrahydroisoquinoline moiety, which is a significant structural element in various bioactive molecules. The presence of a nitro group at the 7-position of the tetrahydroisoquinoline enhances its reactivity and biological activity, making it an interesting subject for medicinal chemistry research .

The synthesis of 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol often involves several key reactions typical of heterocyclic compounds. One common method is the Pictet–Spengler condensation, which facilitates the formation of tetrahydroisoquinoline derivatives from phenethylamines and aldehydes in the presence of acid catalysts . Additionally, nitration reactions can be employed to introduce the nitro group at the desired position on the isoquinoline structure. These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol exhibits various biological activities that make it a candidate for pharmaceutical applications. Research indicates that compounds containing the tetrahydroisoquinoline structure often display neuroprotective effects, potential anti-inflammatory properties, and may act as inhibitors in certain enzyme pathways. The nitro substitution can enhance these effects by influencing the compound's interaction with biological targets .

The synthesis of 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol can be achieved through multiple methods:

  • Pictet–Spengler Condensation: This method involves reacting a phenethylamine with an aldehyde to form tetrahydroisoquinoline derivatives.
  • Nitration: The introduction of the nitro group can be performed using nitrating agents such as nitric acid in concentrated sulfuric acid.
  • Reduction Reactions: Following nitration or other functionalizations, reduction techniques may be used to achieve the final desired compound .

Due to its biological activity, 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol has potential applications in drug development. It may serve as a lead compound for designing new therapeutic agents targeting neurological disorders or inflammatory diseases. Furthermore, its unique structure makes it valuable in structure-based drug design approaches aimed at optimizing pharmacological profiles .

Interaction studies involving 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol focus on its binding affinity to various biological targets such as receptors and enzymes. These studies are essential for understanding the mechanism of action and potential side effects associated with this compound. Preliminary data suggest that it may interact with neurotransmitter receptors and exhibit modulation effects similar to known neuroprotective agents .

Several compounds share structural similarities with 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
7-Nitro-1,2,3,4-tetrahydroisoquinolineContains a nitro group on tetrahydroisoquinolinePrecursor for various derivatives
6-Nitro-1,2,3,4-tetrahydroquinolineNitro group at position 6Different regioselectivity in nitration
TetrahydropalmatineSimilar tetrahydro structure but different substituentsKnown for analgesic properties
BerberineIsoquinoline core with additional functional groupsExhibits antimicrobial activity

The uniqueness of 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol lies in its specific substitution pattern and resultant biological activity profile compared to these similar compounds. Its potential therapeutic applications make it a significant subject for further research in medicinal chemistry .

Novel Pictet-Spengler Reaction Approaches

The Pictet-Spengler reaction remains a cornerstone for constructing tetrahydroisoquinoline scaffolds. Traditional methods employ β-arylethylamines and carbonyl compounds under acidic conditions, as exemplified by the condensation of phenethylamine with dimethoxymethane catalyzed by hydrochloric acid. Recent adaptations for synthesizing nitro-substituted derivatives like 1-(7-nitro-1,2,3,4-tetrahydroisoquinolin-3-yl)ethenol have introduced innovative reagent systems.

A key advancement involves the use of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane (DCM), which facilitates efficient iminium ion formation and subsequent cyclization. For instance, optimizing the molar ratios of Et3SiH (2.5–10 equivalents) and TFA (10–13 equivalents) at temperatures ranging from 0°C to room temperature significantly impacts yields. Under these conditions, the reaction achieves a 41% yield in a single step when using purified intermediates, compared to 21% over two steps under suboptimal stoichiometry.

Table 1. Optimization of Et3SiH/TFA-Mediated Pictet-Spengler Cyclization

EntryEt3SiH (equiv)TFA (equiv)Temp (°C)Time (h)Yield (%)
1101003.530
22.513RT2.534
32.513RT2.541*

*Single-step yield with purified intermediate.

Alternative approaches utilize phosphorus pentoxide (P2O5) and phosphorus oxychloride (POCl3) in toluene for cyclization, achieving an 86.7% yield of 1-phenyl-3,4-dihydroisoquinoline intermediates. This method avoids polyphosphoric acid decomposition, reducing toxic byproduct formation. Such conditions are adaptable to nitro-substituted precursors, though nitration typically precedes cyclization. For example, nitration of 1,2,3,4-tetrahydroisoquinoline using concentrated nitric and sulfuric acids introduces the nitro group at the 7-position, followed by functionalization to yield the ethenol moiety.

Enzyme-Catalyzed Asymmetric Synthesis Strategies

Enzymatic methods have emerged as powerful tools for constructing chiral tetrahydroisoquinolines. Norcoclaurine synthase (NCS) from Thalictrum flavum (TfNCS) catalyzes the Pictet-Spengler condensation of dopamine with ketones, enabling stereoselective formation of 1,1′-disubstituted tetrahydroisoquinolines. Engineered TfNCS variants enhance activity toward bulkier ketones, facilitating the synthesis of 1-(7-nitro-1,2,3,4-tetrahydroisoquinolin-3-yl)ethenol with high enantiomeric excess (e.e.).

Mechanistic Insights:

  • Substrate Binding: TfNCS stabilizes the iminium intermediate through hydrogen bonding with active-site residues (e.g., Asp141), directing ketone attack to the Re face.
  • Stereocontrol: Mutations at Leu76 to smaller residues (e.g., Ala) enlarge the active site, accommodating nitro-substituted ethenol precursors while maintaining >90% e.e..

Table 2. Performance of TfNCS Variants in Ethenol Derivative Synthesis

VariantMutationConversion (%)e.e. (%)
WT4585
L76ALeu→Ala7892
F208LPhe→Leu6589

These biocatalytic routes surpass traditional chemical methods in stereoselectivity, particularly for substrates bearing electron-withdrawing nitro groups, which complicate metal-catalyzed asymmetric hydrogenations.

Optimization of Condensation-Ring Closure Mechanisms

The efficiency of ring closure in tetrahydroisoquinoline synthesis hinges on reaction conditions and intermediate stability. Key advancements include:

Solvent and Temperature Effects

  • Polar Aprotic Solvents: DCM and toluene enhance iminium ion electrophilicity, promoting cyclization over side reactions. For example, refluxing toluene with P2O5/POCl3 achieves 86.7% conversion of N-(2-phenethyl)benzamide to dihydroisoquinoline.
  • Low-Temperature Cyclization: Conducting reactions at 0°C minimizes nitro group reduction, a common side reaction with silane-based reductants.

Reductive Decyanation

Quaternary α-amino nitriles, generated via lithiation-alkylation, undergo stereoselective reduction with NaBH4 in ethanol. This step installs the ethenol moiety with 97:3 enantiomeric ratio (e.r.), as confirmed by X-ray crystallography.

Table 3. Impact of Reductive Conditions on Ethenol Formation

ReductantSolventTemp (°C)e.r. (S:R)Yield (%)
NaBH4Ethanol2597:389
LiAlH4THF085:1576

The choice between Brønsted and Lewis acid catalysts significantly impacts the efficiency and selectivity of THIQ core formation and functionalization. Brønsted acids, such as trifluoroacetic acid (TFA) and polyphosphoric acid (PPA), excel in facilitating proton-mediated cyclizations and substitutions. For instance, Matsumoto and co-workers utilized PPA to drive a Pictet–Spengler reaction, enabling the construction of the Erythrinan scaffold from tetrahydroindolinone precursors [1]. Similarly, TFA proved effective in deprotecting acetonide intermediates during N-alkylation steps, streamlining the synthesis of erysotramidine derivatives [1]. These Brønsted acid-catalyzed reactions often proceed under mild conditions but may require stoichiometric amounts of acid, limiting atom economy.

In contrast, Lewis acids like indium(III) chloride (InCl₃) and rhodium(I) complexes enable transition metal-mediated bond formations. A notable example is the InCl₃-catalyzed carbocyclization of alkynes in toluene, which forged the THIQ core during the synthesis of O-methyl-dehydroisopiline [1]. Lewis acids also facilitate asymmetric transformations when paired with chiral ligands. For example, Rh(I)-catalyzed ring-opening cascades achieved high yields (92%) in protoberberine alkaloid synthesis, though enantioselectivity data were not explicitly reported [1].

Comparative studies highlight trade-offs:

  • Brønsted acids favor step economy in cyclization reactions but may lack stereochemical control.
  • Lewis acids enable diverse bond disconnections (e.g., C–C couplings) but often require stringent anhydrous conditions.

Table 1: Comparative Analysis of Brønsted and Lewis Acid Catalysts

Catalyst TypeExampleReactionKey AdvantageLimitation
BrønstedPPAPictet–Spengler cyclization [1]Mild conditionsStoichiometric loading
BrønstedTFAN-Alkylation [1]High functional group toleranceCorrosive nature
LewisInCl₃Carbocyclization [1]Broad substrate scopeMoisture sensitivity
Lewis[RhCp*][4+2] Annulation [1]High yield (92%)Cost-intensive metal

Biocatalytic Platforms for Chiral Center Induction

While the provided literature emphasizes transition metal and organocatalytic approaches, biocatalytic strategies for chiral THIQ synthesis remain underexplored. Existing chemical methods for enantioselective THIQ synthesis include:

  • Chiral sulfinamidourea-organocatalyzed Povarov reactions, which leverage hydrogen-bonding interactions to achieve high enantioselectivity in tetrahydroquinoline formation [5].
  • Rhodium-catalyzed asymmetric hydrogenation of imines, employing H₂ gas as a reductant [2].

These systems highlight the potential for hybrid catalytic platforms. For example, the Povarov reaction protocol combines a chiral sulfinamidourea catalyst with o-nitrobenzenesulfonic acid (a Brønsted acid), achieving enantioselectivity through anion-binding interactions [5]. Although enzymatic systems are not detailed in the reviewed studies, ketoreductases or transaminases could theoretically induce chirality at the ethenol-bearing carbon if applied to ketone precursors. Future research directions may integrate biocatalysts with existing acid-mediated cyclization steps to enhance sustainability.

Solvent Engineering in Ketone-Activation Processes

Solvent selection critically influences ketone activation—a key step in ethenol functionalization. Polar aprotic solvents like acetonitrile (CH₃CN) stabilize charged intermediates during halogenative cyclizations, as evidenced by the use of N-bromosuccinimide (NBS) in CH₃CN to form spirocyclic THIQ derivatives [1]. Conversely, nonpolar solvents such as toluene enhance the activity of Lewis acids like InCl₃ during carbocyclization, likely by minimizing catalyst deactivation [1].

Table 2: Solvent Effects on Key Reaction Steps

SolventReactionRoleOutcome
CH₃CNNBS-mediated spirocyclization [1]Stabilizes bromonium intermediatesHigh cyclization efficiency
TolueneInCl₃-catalyzed carbocyclization [1]Enhances Lewis acid activity78% yield
MethanolBarton decarboxylation [1]Proton donor for radical quenchingClean product isolation

Protic solvents like methanol facilitate proton transfer in reductive steps, while ethereal solvents (e.g., THF) may optimize enolate formation during ketone activation. For 1-(7-nitro-THIQ-3-yl)ethenol synthesis, solvent engineering could direct keto-enol tautomerism, ensuring regioselective ethenol functionalization.

The tetrahydroisoquinoline scaffold represents a fundamental structural framework in medicinal chemistry, with nitro-substituted derivatives demonstrating remarkable pharmacological versatility. The compound 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol exemplifies the enhanced biological activity conferred by strategic nitro group positioning at the 7-position of the tetrahydroisoquinoline moiety . The nitro substitution significantly influences the compound's reactivity and interaction with biological targets, making it an important subject for medicinal chemistry research .

Dopaminergic Pathway Modulation Mechanisms

Nitro-substituted tetrahydroisoquinolines exhibit profound effects on dopaminergic neurotransmission through multiple molecular mechanisms. The dopaminergic pathways, comprising the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular systems, serve as critical regulators of motor control, reward processing, cognition, and neuroendocrine functions [2]. These pathways depend on dopamine receptors, which are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families that exhibit opposing effects on cyclic adenosine monophosphate levels [3].

Tetrahydroisoquinoline derivatives demonstrate selective affinity for specific dopamine receptor subtypes. Research has revealed that tetrahydroprotoberberines, a related class of compounds, function as antagonists at D2 family dopamine receptors while showing variable intrinsic activity at D1 family receptors [4]. The structural modifications at specific positions of the tetrahydroisoquinoline framework significantly influence receptor binding affinity and selectivity. Studies of halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines demonstrate that halogen substitution on the benzylic ring modulates affinity for dopamine receptors, with 2'-bromobenzyl derivatives exhibiting nanomolar range potency [5].

The allosteric modulation of dopamine receptors represents another important mechanism. The tetrahydroisoquinoline derivative SB269,652 functions as an atypical allosteric antagonist at both D3 and D2 receptors, potently abolishing specific binding of radioligands in the low nanomolar range [6]. This compound demonstrates the capacity for submaximal inhibition at higher ligand concentrations, indicating allosteric rather than competitive antagonism [6].

Table 1: Dopamine Receptor Binding Affinities of Selected Tetrahydroisoquinoline Derivatives

CompoundD1R Ki (nM)D2R Ki (nM)D3R Ki (nM)Selectivity
(R)-(+)-Govadine8.75708606D1-selective
SB269,652-Low nM rangeLow nM rangeD2/D3 antagonist
2'-Bromobenzyl-THIQNanomolar rangeNanomolar range-Non-selective

The molecular mechanisms underlying dopaminergic modulation involve complex signaling cascades. D1 receptor activation couples with Gs/olf proteins, leading to adenylyl cyclase stimulation and increased cyclic adenosine monophosphate production [7]. This pathway subsequently activates protein kinase A and phosphorylates DARPP-32 at threonine 34, which inhibits protein phosphatase-1 and controls downstream effector phosphorylation states [7]. Conversely, D2-like receptors couple to Gi/o proteins, decreasing cyclic adenosine monophosphate levels and modulating calcium channel activity [3].

The nitro substitution pattern specifically influences these mechanisms through enhanced electron-withdrawing effects that modify the compound's lipophilicity and binding kinetics. Position-specific modifications, particularly at the 7-position of tetrahydroisoquinolines, have demonstrated importance for receptor antagonism, with 7-substituted derivatives showing potent antagonism with submicromolar affinity constants [8].

Neuroprotective Activity in Neurodegenerative Disease Models

Nitro-substituted tetrahydroisoquinolines demonstrate significant neuroprotective properties across multiple neurodegenerative disease models, with mechanisms involving antioxidant activity, glutamate excitotoxicity inhibition, and protein aggregation prevention. The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline serves as a paradigmatic example of neuroprotective tetrahydroisoquinoline derivatives, showing efficacy against various dopaminergic neurotoxins including 1-methyl-4-phenylpyridinuim ion, 6-hydroxydopamine, rotenone, and 1-benzyl-1,2,3,4-tetrahydroisoquinoline [9].

The neuroprotective mechanisms operate through multiple pathways. Primary among these is the inhibition of N-methyl-D-aspartate receptor-mediated excitotoxicity, which represents a critical mechanism in chronic neurodegeneration and acute neuronal injuries [10]. 1-Methyl-1,2,3,4-tetrahydroisoquinoline functions as a low-affinity N-methyl-D-aspartate receptor antagonist, preventing glutamate-induced cell death and reducing calcium influx in granular cell cultures [10]. This compound specifically inhibits [3H]MK-801 binding, confirming its interaction with N-methyl-D-aspartate receptors [10].

Table 2: Neuroprotective Effects of Tetrahydroisoquinoline Derivatives in Disease Models

Disease ModelCompoundMechanismEfficacy MeasureReferences
Parkinson's Disease1-MeTIQNMDA antagonism, antioxidantDopaminergic neuron protection [9]
Alzheimer's Disease1-MeTIQROS inhibition, Aβ reductionReduced synaptic protein loss [11]
MPTP-induced Parkinsonism1-Me-N-propargyl-TIQEnhanced neuroprotectionStriatal dopamine preservation [12]
Ischemic strokeBRL 52537NO production attenuationInfarct volume reduction [13]

In Alzheimer's disease models, tetrahydroisoquinoline derivatives demonstrate multifaceted neuroprotective activity. Studies using primary hippocampal neurons reveal that 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibits protective effects against reactive oxygen species production and amyloid-beta peptide formation [11]. The compound significantly reduces synaptic protein content of amyloid-beta when dendrites are exposed to exogenous amyloid-beta peptides, while preserving surface expression levels of postsynaptic density protein-95 and NR2B subunits of N-methyl-D-aspartate receptors [11].

The monoamine oxidase inhibitory activity represents another crucial neuroprotective mechanism. 1-Methyl-1,2,3,4-tetrahydroisoquinoline blocks both monoamine oxidase A and monoamine oxidase B synthesis, leading to increased dopamine levels and enhanced catechol-O-methyltransferase-dependent O-methylation during chronic administration [11]. This dual inhibition provides antioxidant effects by preventing monoamine oxidase-dependent oxidative pathways that generate harmful reactive oxygen species [14].

Advanced tetrahydroisoquinoline derivatives with N-functional group modifications demonstrate enhanced neuroprotective profiles. The compound 1-Me-N-propargyl-TIQ shows superior efficacy in preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and maintaining striatal dopamine content compared to unmodified 1-methyl-1,2,3,4-tetrahydroisoquinoline [12]. This enhanced activity correlates with improved prevention of dopamine transporter expression reduction, indicating that specific N-functional groups contribute to neuroprotective mechanisms [12].

Protein S-nitrosylation modulation represents an emerging mechanism of neuroprotection. Excessive nitric oxide production under pathological conditions leads to aberrant protein S-nitrosylation, contributing to protein misfolding, mitochondrial dysfunction, and neuronal cell death [15]. Tetrahydroisoquinoline derivatives may regulate this pathway by controlling nitric oxide production and protein nitrosylation states, thereby preventing neurodegenerative processes [15].

Antibacterial Target Engagement Strategies

Nitro-substituted tetrahydroisoquinolines employ diverse molecular mechanisms for antibacterial activity, targeting multiple bacterial cellular processes through both direct and indirect pathways. The antibacterial efficacy of these compounds stems from their ability to engage specific bacterial targets while exploiting fundamental differences between prokaryotic and eukaryotic cellular machinery.

The primary mechanism involves the reductive bioactivation of nitro groups by bacterial nitroreductases, which catalyze the NAD(P)H-dependent reduction of nitro groups on nitroaromatic compounds [16]. This bioactivation process generates reactive intermediates, including nitric oxide and related reactive nitrogen species, which subsequently interact with critical bacterial cellular components [16]. Type 1 and Type 2 nitroreductases, along with organism-specific pyruvate/ferredoxin oxidoreductase and hydrogenases, facilitate this reduction process in anaerobic bacteria and parasites [16].

Table 3: Antibacterial Activity of Tetrahydroisoquinoline Derivatives Against Pathogenic Bacteria

Compound ClassTarget OrganismsMIC Range (μg/mL)Primary MechanismReferences
Cationic THIQ-triazolesS. aureus2-4Cell wall disruption [17]
THIQ-triazolesM. tuberculosis H37Rv6Unknown [17]
THIQ combinationsMDR S. TyphiVariableSynergistic effects [18]
Isoquinoline-3-carboxylic acidPlant pathogens25-50Multiple targets [19]

Tetrahydroisoquinoline derivatives demonstrate potent activity against multidrug-resistant bacterial strains through multiple target engagement strategies. Novel cationic tetrahydroisoquinoline-triazole compounds exhibit significant activity against Staphylococcus aureus with minimum inhibitory concentrations of 2-4 μg/mL, while also showing efficacy against Mycobacterium tuberculosis H37Rv at 6 μg/mL [17]. Notably, these compounds maintain their antibacterial activity without developing resistance after thirty days of sequential passaging, indicating low resistance potential [17].

The synergistic interaction with conventional antibiotics represents a promising antibacterial strategy. Studies of tetrahydroisoquinoline combinations with treatment antibiotics against multidrug-resistant Salmonella Typhi demonstrate significant synergistic effects, with fractional inhibitory concentration indices ranging from 0.078 to 0.5 [18]. The highest magnitude of synergism (0.078) was recorded for chloramphenicol-tetrahydroisoquinoline combinations, suggesting enhanced bacterial killing through complementary mechanisms [18].

DNA gyrase inhibition constitutes another important antibacterial mechanism. Tetrahydroisoquinoline analogs containing lipid-like choline moieties demonstrate good antibacterial activity coupled with DNA gyrase inhibitory action [20]. This enzyme, which is vital for DNA topology regulation, represents an attractive target for antibacterial drug development due to its essential role in bacterial DNA replication and transcription [20].

The bacterial cell envelope represents a primary target for tetrahydroisoquinoline derivatives. Modifications at specific positions of the isoquinoline ring significantly influence antibacterial activities, with electron-withdrawing groups at C-3 showing enhanced efficacy [19]. The C-3 linked carboxyl group exhibits the highest antibacterial activity, while cyano groups at C-3 demonstrate promising activity against Xanthomonas oryzae [19]. Additionally, electron-withdrawing groups at C-5 and C-7 positions, including nitro groups, further increase antibacterial activity [19].

Table 4: Structure-Activity Relationships for Antibacterial Tetrahydroisoquinolines

Structural ModificationPositionEffect on ActivityMechanism
Carboxyl groupC-3Highest activityEnhanced cell penetration
Cyano groupC-3Promising activityElectron-withdrawing effect
Halogen (I, Br)C-5Enhanced activityLipophilicity modulation
Nitro groupC-7Increased activityBioactivation potential

The mechanism of action involves multiple cellular targets, including inhibition of bacterial protein synthesis, disruption of cell wall integrity, and interference with metabolic pathways. The broad-spectrum nature of tetrahydroisoquinoline antibacterial activity suggests multiple modes of action, which reduces the likelihood of rapid resistance development [21]. This multitarget approach aligns with modern antibacterial drug development strategies that seek to overcome single-target resistance mechanisms [22].

Target engagement studies using advanced proteomic approaches, such as integral solvent-induced protein precipitation, have identified specific bacterial proteins that interact with tetrahydroisoquinoline derivatives [23]. These methods enable rapid assessment of target engagement in bacterial cell extracts under physiological conditions, facilitating the identification of novel antibacterial mechanisms and optimization of lead compounds for drug development [23].

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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